molecular formula C17H23NO4 B12984318 Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate

Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate

Cat. No.: B12984318
M. Wt: 305.4 g/mol
InChI Key: ULPXKCMHQOYJJS-UHFFFAOYSA-N
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Description

Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate is a complex organic compound with the molecular formula C17H23NO4. It is a derivative of indane, a bicyclic hydrocarbon, and features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and sodium borohydride for reduction reactions . The conditions often involve refluxing in organic solvents like methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .

Scientific Research Applications

Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate involves its interaction with molecular targets in biochemical pathways. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[tert-butoxycarbonyl(methyl)amino]indane-5-carboxylate is unique due to its indane core, which imparts specific chemical properties and potential biological activities that are distinct from other Boc-protected compounds.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18(4)14-9-8-11-6-7-12(10-13(11)14)15(19)21-5/h6-7,10,14H,8-9H2,1-5H3

InChI Key

ULPXKCMHQOYJJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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